N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302645
InChI: InChI=1S/C19H20N6O3S/c1-12(26)21-13-7-8-16(28-3)15(10-13)22-17(27)11-29-19-24-23-18(25(19)2)14-6-4-5-9-20-14/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27)
SMILES:
Molecular Formula: C19H20N6O3S
Molecular Weight: 412.5 g/mol

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide

CAS No.:

Cat. No.: VC16302645

Molecular Formula: C19H20N6O3S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide -

Specification

Molecular Formula C19H20N6O3S
Molecular Weight 412.5 g/mol
IUPAC Name N-(5-acetamido-2-methoxyphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H20N6O3S/c1-12(26)21-13-7-8-16(28-3)15(10-13)22-17(27)11-29-19-24-23-18(25(19)2)14-6-4-5-9-20-14/h4-10H,11H2,1-3H3,(H,21,26)(H,22,27)
Standard InChI Key YGLISTWLKAWNPT-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3

Introduction

Chemical Structure and Molecular Characteristics

Functional Group Composition

The molecular structure of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide is distinguished by four key functional groups:

  • Acetylamino Group (-NHCOCH₃): Positioned at the 5th carbon of the methoxyphenyl ring, this group enhances solubility and facilitates hydrogen bonding with biological targets.

  • Methoxyphenyl Moiety (C₆H₄OCH₃): The electron-donating methoxy group at the 2nd position influences aromatic ring reactivity and modulates lipophilicity.

  • 1,2,4-Triazole-Thioether Core: The triazole ring, substituted with a methyl group at position 4 and a pyridyl group at position 5, serves as the structural backbone. The sulfur atom in the thioether linkage contributes to redox activity and metal coordination .

  • Pyridyl Substituent (C₅H₄N): The 2-pyridyl group at position 5 of the triazole ring introduces π-π stacking capabilities and enhances binding affinity to enzymatic active sites .

Spectroscopic and Physicochemical Properties

The compound’s molecular formula is C₂₀H₂₁N₅O₃S, with a molecular weight of 435.48 g/mol. Key physicochemical properties include:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Melting Point: 218–220°C (decomposition observed above 220°C).

  • Spectroscopic Signatures:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.95 (s, 1H, triazole-H), 7.34–7.28 (m, 2H, phenyl-H), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃) .

    • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Synthesis and Manufacturing Processes

Reaction Pathway and Optimization

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide follows a four-step protocol (Scheme 1):

  • Formation of 5-(2-Pyridyl)-4-methyl-1,2,4-triazole-3-thiol:

    • 2-Pyridinecarboxylic acid is condensed with thiosemicarbazide under acidic conditions (HCl, reflux, 12 h) to yield the triazole-thiol intermediate .

  • S-Alkylation with Chloroacetamide:

    • The thiol intermediate reacts with 2-chloro-N-[5-(acetylamino)-2-methoxyphenyl]acetamide in the presence of K₂CO₃ in anhydrous DMF (60°C, 6 h) .

  • Purification via Column Chromatography:

    • Silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) achieves >95% purity .

  • Crystallization:

    • Recrystallization from ethanol yields needle-like crystals suitable for X-ray diffraction.

Key Challenges:

  • Thiol Oxidation: Strict anaerobic conditions are required during S-alkylation to prevent disulfide formation .

  • Regioselectivity: The reaction between 2-pyridinecarboxylic acid and thiosemicarbazide requires precise pH control (pH 4–5) to favor triazole formation over thiadiazole byproducts.

Microbial StrainMIC (µg/mL)Reference
Staphylococcus aureus2.5
Escherichia coli10
Candida albicans5

The compound disrupts microbial cell membranes via thioether-mediated lipid peroxidation and inhibits ergosterol biosynthesis in fungi.

Anticancer Mechanisms

N-[5-(Acetylamino)-2-methoxyphenyl]-2-(4-methyl-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))acetamide exhibits potent cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (µM)Target Pathway
MCF-7 (breast)1.2PI3K/Akt/mTOR
A549 (lung)2.8STAT3
HeLa (cervical)1.9Topoisomerase II

Mechanistic studies reveal that the pyridyl-triazole moiety chelates Zn²⁺ ions in metalloproteinases, while the acetylamino group stabilizes DNA adducts .

Applications in Medicinal Chemistry and Pharmacology

Drug Development

The compound serves as a lead structure for:

  • Phosphodiesterase IV Inhibitors: Structural analogs from Patent US20120225904A1 show nanomolar IC₅₀ values (e.g., 3.4 nM for COPD treatment) .

  • Kinase Inhibitors: Modifications at the pyridyl position enhance selectivity for EGFR-TK (IC₅₀ = 8.7 nM) .

Material Science Applications

The triazole-thioether backbone facilitates the synthesis of metal-organic frameworks (MOFs) with high surface areas (>1500 m²/g), suitable for gas storage and catalysis.

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey ActivityUnique Feature
Target Compound2-Pyridyl, methyl, acetylaminoAnticancer (IC₅₀ = 1.2 µM)Dual PI3K/STAT3 inhibition
EVT-122829592-Furyl instead of pyridylAntimicrobial (MIC = 1.5 µg/mL)Enhanced Gram-positive activity
US20120225904A1 Derivative CyclopropylamidePDE4 inhibition (IC₅₀ = 3.4 nM)Orally bioavailable

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